molecular formula C8H6BrN3S B6160446 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine CAS No. 1159821-28-9

4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B6160446
CAS No.: 1159821-28-9
M. Wt: 256.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine is an organic compound that features a bromopyridine moiety attached to a thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromopyridine and thiazole functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-2-amine and 2-bromoacetylthiazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-bromopyridine-2-amine is reacted with 2-bromoacetylthiazole under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Coupling: Formation of biaryl or vinyl derivatives.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyridin-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a thiazole ring.

    2-(5-Bromopyridin-2-yl)thiazole: Lacks the amine group present in 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine.

    5-Bromo-2-(thiazol-2-yl)pyridine: Similar structure but different positioning of the thiazole ring.

Uniqueness

This compound is unique due to the presence of both bromopyridine and thiazole moieties, which confer distinct reactivity and biological activity

Properties

CAS No.

1159821-28-9

Molecular Formula

C8H6BrN3S

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.